molecular formula C10H7ClN2 B189379 2-Chloro-5-phenylpyrazine CAS No. 25844-73-9

2-Chloro-5-phenylpyrazine

Cat. No. B189379
M. Wt: 190.63 g/mol
InChI Key: IKWXPYFPNVAWJY-UHFFFAOYSA-N
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Patent
US04402958

Procedure details

A mixture of 0.01 mol. of 5-phenylpyrazin-2(1H)one 8.0 ml. of POCl3 and a drop of concentrated sulfuric acid is refluxed for 4-5 hr. The solution is poured into 100 g. of ice. The title compound is isolated by filtration and recrystallized.
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[N:8]=[CH:9][C:10](=O)[NH:11][CH:12]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O=P(Cl)(Cl)[Cl:16].S(=O)(=O)(O)O>>[Cl:16][C:10]1[CH:9]=[N:8][C:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[CH:12][N:11]=1

Inputs

Step One
Name
Quantity
8 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C=1N=CC(NC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 0.01 mol
ADDITION
Type
ADDITION
Details
The solution is poured into 100 g

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(N=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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